molecular formula C11H21ClO2 B8820850 Ethyl 7-chloro-2,2-dimethylheptanoate CAS No. 2570179-39-2

Ethyl 7-chloro-2,2-dimethylheptanoate

Cat. No.: B8820850
CAS No.: 2570179-39-2
M. Wt: 220.73 g/mol
InChI Key: SNKVTFNYCZVRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-chloro-2,2-dimethylheptanoate ( 2570179-39-2) is a high-purity organic ester compound of significant interest in advanced chemical research and development. With the molecular formula C₁₁H₂₁ClO₂ and a molecular weight of 220.74 g/mol, this chlorinated heptanoate ester serves as a critical building block in synthetic organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs) . Its primary research application is as a key synthetic intermediate in the synthesis of Bempedoic Acid, a novel therapeutic agent investigated for its role in managing hypercholesterolemia . The compound's structure, featuring a reactive chloro substituent and a sterically hindered ethyl ester functionality, makes it a versatile precursor for nucleophilic substitution reactions and further molecular elaboration in medicinal chemistry campaigns . Beyond pharmaceutical research, this intermediate demonstrates utility in the fine chemical industry as a starting material for specialty chemicals and has potential applications in agrochemical research for the design of molecules with enhanced environmental stability . The compound is typically supplied as a colorless to pale yellow liquid and is soluble in common organic solvents such as ethanol, chloroform, and dichloromethane . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this material with appropriate personal protective equipment (PPE), including gloves and goggles, and to ensure good ventilation in the work area . For optimal stability, it should be stored sealed in a cool, dry place (2-8°C) and protected from moisture .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2570179-39-2

Molecular Formula

C11H21ClO2

Molecular Weight

220.73 g/mol

IUPAC Name

ethyl 7-chloro-2,2-dimethylheptanoate

InChI

InChI=1S/C11H21ClO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3

InChI Key

SNKVTFNYCZVRJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CCCCCCl

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 7 Chloro 2,2 Dimethylheptanoate

Retrosynthetic Analysis and Strategic Precursor Identification

Retrosynthetic analysis of Ethyl 7-chloro-2,2-dimethylheptanoate reveals several potential disconnection points, leading to the identification of strategic precursors. The most apparent disconnections are at the ester group and the C2-C3 bond.

Disconnection 1 (Ester Bond): A disconnection at the ester linkage suggests a straightforward esterification reaction. This pathway identifies 7-chloro-2,2-dimethylheptanoic acid and ethanol (B145695) as the immediate precursors. This strategy shifts the synthetic challenge to the preparation of the substituted heptanoic acid.

Disconnection 2 (C2-C3 Bond): A disconnection between the second and third carbon atoms of the heptanoate (B1214049) chain points towards an alkylation strategy. This approach involves adding a five-carbon chain with a terminal chloro group to a pre-functionalized two-carbon unit already containing the gem-dimethyl group and the ethyl ester. This leads to precursors such as an enolate derived from ethyl isobutyrate and a five-carbon electrophile like 1,5-dihalopentane (e.g., 1-bromo-5-chloropentane).

Disconnection 3 (C1-C2 Bond): Another viable disconnection is adjacent to the carbonyl group. This suggests a pathway involving a nucleophilic attack on a suitable electrophile. For instance, a Grignard reagent derived from a 5-chloropentyl halide could react with a precursor like diethyl oxalate (B1200264) to form an α-keto ester intermediate, which can then be further modified.

Based on this analysis, key strategic precursors include:

Ethyl isobutyrate nih.gov

1-Bromo-5-chloropentane (B104276)

7-chloro-2,2-dimethylheptanoic acid

Diethyl oxalate

These precursors form the basis for the various synthetic methodologies discussed in the following sections.

Alkylative Esterification Strategies

These strategies focus on forming the carbon-carbon bond to construct the heptanoate skeleton while the ester functionality is already present or formed concurrently.

A prominent pathway for synthesizing related structures involves the use of Grignard reagents. chemicalbook.com This approach can be adapted to produce this compound. The synthesis typically begins with the preparation of an intermediate, Ethyl 7-chloro-2-oxoheptanoate. lookchem.com

The key steps are:

Formation of the Grignard Reagent: 1-bromo-5-chloropentane is reacted with magnesium metal in an ether solvent such as tetrahydrofuran (B95107) (THF). The Grignard reagent forms selectively at the more reactive carbon-bromine bond, leaving the chloro group intact. google.comgoogle.com

Addition to Diethyl Oxalate: The resulting Grignard reagent (5-chloro-pentylmagnesium bromide) is added to diethyl oxalate. This reaction forms the α-keto ester, Ethyl 7-chloro-2-oxoheptanoate, after acidic workup. google.compatsnap.com The reaction temperature is often kept low (-25 to -5 °C) to minimize side reactions. google.com

Introduction of Gem-Dimethyl Group: The intermediate α-keto ester does not directly lead to the target compound. To achieve the 2,2-dimethyl structure, a subsequent reaction, such as a Wittig reaction followed by reduction and methylation or a direct α,α-dimethylation, would be necessary, though this multi-step conversion from the keto-ester is less direct than other methods. A more direct Grignard approach would involve reaction with an electrophile already containing the gem-dimethyl group, but the use of Ethyl 7-chloro-2-oxoheptanoate as a key intermediate is well-documented for analogous structures. lookchem.comgoogle.com

StepReactantsReagents/ConditionsIntermediate/Product
11-bromo-5-chloropentane, MagnesiumTetrahydrofuran (THF)5-chloropentylmagnesium bromide
25-chloropentylmagnesium bromide, Diethyl oxalateLow temperature (-25 to -5 °C), followed by acid hydrolysis google.comEthyl 7-chloro-2-oxoheptanoate

The Reformatsky reaction provides a powerful method for C-C bond formation by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc. byjus.comnumberanalytics.com While the classic Reformatsky reaction forms β-hydroxy esters, variations can be used for alkylation. wikipedia.orglibretexts.org

In a potential synthesis for this compound, an organozinc reagent, or 'Reformatsky enolate', is first prepared from an α-halo ester. libretexts.orgnrochemistry.com

Reagent Formation: Ethyl α-bromoisobutyrate (a gem-dimethylated α-halo ester) is treated with activated zinc dust to form the corresponding zinc enolate. This enolate is less reactive than Grignard reagents, which can be advantageous. wikipedia.org

Coupling Reaction: This zinc enolate could then be reacted with a suitable five-carbon electrophile. However, the Reformatsky reaction traditionally involves addition to a carbonyl group. A direct alkylation of the Reformatsky reagent with an alkyl halide like 1,5-dihalopentane is less common than copper-catalyzed coupling reactions of the zinc enolate.

A more analogous Reformatsky approach would involve reacting a zinc enolate of ethyl bromoacetate (B1195939) with a ketone precursor, but this would not directly yield the desired gem-dimethyl structure. Therefore, a direct alkylation of a pre-formed gem-dimethylated zinc enolate is the most plausible, albeit non-traditional, Reformatsky-type pathway. The use of α-bromo esters like ethyl bromoacetate is common in these reactions for creating β-hydroxy esters. nih.govresearchgate.net

Reaction Typeα-Halo EsterElectrophileReagentProduct Type
Classic ReformatskyEthyl bromoacetateAldehyde or KetoneZincβ-Hydroxy ester theaic.org
Blaise Reaction (Variant)Ethyl bromoacetateNitrileZincβ-Keto ester (after hydrolysis) nih.gov
Proposed AlkylationEthyl α-bromoisobutyrate1-bromo-5-chloropentaneZinc, Cu(I) catalystThis compound

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and higher reproducibility. beilstein-journals.orgnih.gov A flow-based synthesis of this compound can be envisioned based on the alkylation of ethyl isobutyrate. nih.gov

The proposed process involves:

Enolate Formation: A stream of ethyl isobutyrate in a suitable solvent (e.g., THF) is mixed with a stream of a strong base, such as lithium diisopropylamide (LDA), in a microreactor at low temperature to generate the lithium enolate. The short residence time and efficient cooling in a flow reactor prevent enolate decomposition.

Alkylation: The enolate stream is then immediately merged with a stream of 1,5-dibromopentane (B145557) (or 1-bromo-5-chloropentane). The reaction is allowed to proceed in a heated reaction coil for a specific residence time to ensure complete conversion. The use of flow chemistry can significantly accelerate reaction rates compared to batch methods. beilstein-journals.org

Quenching: The reaction mixture is quenched by introducing a stream of a quenching agent (e.g., saturated ammonium (B1175870) chloride solution) before collection.

This telescoped, multi-step flow process avoids the isolation of reactive intermediates and can be highly efficient. mit.edumdpi.com

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time HoursMinutes beilstein-journals.org
Temperature Control Difficult, potential for hotspotsPrecise and efficient
Safety Handling large volumes of reactive intermediatesSmall reaction volumes, enhanced safety
Scalability ChallengingStraightforward (scaling-out)
Yield/Selectivity Variable, potential for side productsOften higher due to precise control beilstein-journals.org

Esterification Routes for the Introduction of the Heptanoate Moiety

An alternative to building the carbon skeleton with the ester group already in place is to first synthesize the corresponding carboxylic acid, 7-chloro-2,2-dimethylheptanoic acid, and then perform an esterification reaction.

This approach involves two main stages:

Synthesis of 7-chloro-2,2-dimethylheptanoic acid: This can be achieved via methods analogous to those in section 2.2, but starting with a tert-butyl ester or other ester that is easily hydrolyzed. For example, the alkylation of the enolate of tert-butyl isobutyrate with 1-bromo-5-chloropentane, followed by acid-catalyzed hydrolysis, would yield the desired carboxylic acid.

Esterification: The resulting carboxylic acid is then reacted with ethanol to form the ethyl ester. Several standard esterification methods are applicable:

Fischer Esterification: The carboxylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com

Reaction with Alkyl Halides: The carboxylic acid can be converted to its carboxylate salt (e.g., with sodium carbonate) and then reacted with ethyl iodide or ethyl bromide.

Enzymatic Esterification: Lipases can be used as catalysts for the esterification of fatty acids with alcohols, offering a milder and more environmentally friendly alternative. google.comresearchgate.net

This route is advantageous if the free carboxylic acid is a desired intermediate for other derivatives or if direct alkylation of the ethyl ester proves to be low-yielding due to side reactions.

Stereochemical Control and Regioselectivity in Analogous Synthetic Pathways

The target molecule, this compound, is achiral, meaning it does not have any stereocenters. However, the principles of stereochemical control and regioselectivity are critical in the synthesis of analogous compounds that may possess chirality. numberanalytics.com

Regioselectivity: This concept is highly relevant in the Grignard and alkylation pathways described. When using a difunctionalized precursor like 1-bromo-5-chloropentane, the reaction must proceed with high regioselectivity.

In the Grignard reaction , the organomagnesium reagent forms preferentially at the carbon-bromine bond, as it is more reactive than the carbon-chlorine bond. This selectivity allows the 5-chloropentyl moiety to be introduced while retaining the chloro group for potential further functionalization.

In nucleophilic substitution , the incoming nucleophile (e.g., the enolate of ethyl isobutyrate) will also preferentially displace the better leaving group, bromide, over chloride from a substrate like 1,5-dibromopentane.

Stereochemical Control: If an analogous pathway were used to synthesize a chiral product (e.g., Ethyl 7-chloro-2-methylheptanoate), stereochemical control would be paramount. numberanalytics.com

Substrate Control: If a chiral center already exists in one of the precursors, it can direct the stereochemical outcome of a new stereocenter being formed. youtube.com

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemistry of a reaction. youtube.com For instance, in an aldol (B89426) or Reformatsky-type reaction, a chiral oxazolidinone auxiliary could be used to achieve high diastereoselectivity. beilstein-journals.org

Catalyst Control: The use of a chiral catalyst can induce enantioselectivity. numberanalytics.com For example, an asymmetric Reformatsky reaction can be performed using a chiral ligand in combination with the zinc reagent to produce a specific enantiomer of a β-hydroxy ester. theaic.org

These principles are foundational in modern organic synthesis for producing complex, stereochemically defined molecules.

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific synthetic methodologies for This compound . Searches for advanced synthetic methods, including catalytic systems and optimized reaction conditions, did not yield any results for this particular compound.

The scientific literature extensively covers the synthesis of a related compound, ethyl 7-chloro-2-oxoheptanoate , which is an important intermediate in the production of pharmaceuticals. Methodologies for this compound often involve Grignard reactions with reagents like 1-bromo-5-chloropentane and diethyl oxalate. However, these methods are not directly applicable to the synthesis of this compound as they would result in a different chemical structure.

Similarly, a patented method exists for the synthesis of 7-bromo-2,2-dimethylheptanoic acid ethyl ester , a structural analog of the target compound. This process involves the reaction of ethyl isobutyrate with 1,5-dibromopentane in the presence of an organic base. While this provides a potential synthetic route that could be adapted, specific catalysts and optimized conditions for the chloro-analog have not been reported.

Due to the absence of direct research on the synthesis of this compound, a detailed discussion on catalytic systems and optimized reaction conditions as requested cannot be provided at this time. Further research and development would be necessary to establish efficient and optimized synthetic routes for this specific chemical compound.

Chemical Reactivity and Mechanistic Studies of Ethyl 7 Chloro 2,2 Dimethylheptanoate

Reactions Involving the Ester Functionality

The ester group in Ethyl 7-chloro-2,2-dimethylheptanoate is a key site for nucleophilic acyl substitution. However, the presence of two methyl groups on the adjacent α-carbon creates significant steric hindrance, which can impede the approach of nucleophiles to the carbonyl carbon. arkat-usa.orgresearchgate.net This steric crowding generally leads to slower reaction rates for reactions at the ester carbonyl compared to unhindered esters. arkat-usa.org

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. ucoz.com This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is a widely used and generally irreversible process. ucoz.com

For this compound, saponification would proceed via the bimolecular acyl-oxygen cleavage (BAC2) mechanism. This is the most common pathway for the hydrolysis of esters. arkat-usa.orgucoz.com The mechanism involves the following steps:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl group and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Proton Transfer: The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. This step drives the equilibrium towards the products, forming sodium 7-chloro-2,2-dimethylheptanoate and ethanol (B145695).

Acid-catalyzed hydrolysis, in contrast, is a reversible process. The mechanism for most esters is designated AAC2, involving acyl-oxygen cleavage in a bimolecular pathway. Sterically hindered esters, however, can be very difficult to hydrolyze under these conditions. ucoz.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol. wikipedia.orgchemistrysteps.com This reaction can be catalyzed by either an acid or a base. wikipedia.org In the context of this compound, reacting it with a different alcohol (e.g., methanol) in the presence of a catalyst would yield mthis compound and ethanol.

The mechanism involves a nucleophilic attack by the new alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. wikipedia.orgyoutube.com The departure of the original alkoxy group (ethoxide) then yields the new ester. To drive the reaction to completion, the alcohol reactant is typically used in large excess, or the alcohol product (ethanol) is removed as it forms. wikipedia.org

Base-Catalyzed Transesterification Mechanism:

A strong base deprotonates the reactant alcohol, making it a more potent nucleophile (an alkoxide).

The alkoxide attacks the carbonyl carbon of the ester.

A tetrahedral intermediate is formed.

The original ethoxide group is eliminated, and the new ester is formed. masterorganicchemistry.com

Acid-Catalyzed Transesterification Mechanism:

The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.com

The reactant alcohol attacks the carbonyl carbon.

A proton is transferred from the attacking alcohol to the original ethoxy group.

The original alcohol (ethanol) is eliminated as a leaving group.

Deprotonation of the new ester regenerates the acid catalyst.

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). jove.comlibretexts.org Weaker reducing agents such as sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

The reduction of this compound with LiAlH₄ would yield two alcohol products: 7-chloro-2,2-dimethylheptan-1-ol and ethanol. The reaction proceeds through a two-step nucleophilic addition of hydride ions (H⁻). chemistrysteps.com

The mechanism is as follows:

First Hydride Attack: A hydride ion from LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate. jove.com

Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide ion (⁻OCH₂CH₃) to form an aldehyde intermediate (7-chloro-2,2-dimethylheptanal). jove.comchemistrysteps.com

Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion. chemistrysteps.com This forms an alkoxide intermediate.

Protonation: An acidic workup (e.g., addition of H₃O⁺) protonates the alkoxide intermediate to yield the primary alcohol, 7-chloro-2,2-dimethylheptan-1-ol. orgosolver.com The ethoxide leaving group is also protonated to form ethanol.

Nucleophilic Substitution and Elimination Reactions at the Halogenated Carbon

The chlorine atom at the C-7 position is attached to a primary carbon, making this site susceptible to nucleophilic substitution and, to a lesser extent, elimination reactions. The primary nature of the alkyl halide is the most critical factor in determining the operative mechanism.

Nucleophilic substitution reactions can proceed through two main pathways: SN1 (unimolecular) and SN2 (bimolecular). masterorganicchemistry.com For this compound, the substrate is a primary alkyl chloride. Primary alkyl halides strongly favor the SN2 pathway. chemicalnote.comlibretexts.orgkhanacademy.org

The SN1 mechanism involves the formation of a carbocation intermediate in the rate-determining step. youtube.com Primary carbocations are highly unstable and high in energy, making the SN1 pathway energetically unfavorable for primary alkyl halides. libretexts.org

The SN2 mechanism, conversely, is a single, concerted step where the nucleophile attacks the carbon at the same time as the leaving group departs. chemicalnote.commasterorganicchemistry.com This mechanism is favored by substrates with low steric hindrance, such as methyl and primary alkyl halides. masterorganicchemistry.commasterorganicchemistry.comreddit.com The C-7 carbon in this compound is unhindered, allowing for easy backside attack by a nucleophile. libretexts.org Therefore, reactions with strong nucleophiles will proceed almost exclusively via the SN2 mechanism.

Table 1: Comparison of Factors Favoring SN1 vs. SN2 Mechanisms for Alkyl Halides
FactorSN2 ReactionSN1 Reaction
Alkyl Halide Structure Methyl > Primary > Secondary >> Tertiary (favors less steric hindrance) libretexts.orgTertiary > Secondary >> Primary > Methyl (favors stable carbocation) masterorganicchemistry.com
Nucleophile Favored by strong, high-concentration nucleophiles libretexts.orgFavored by weak nucleophiles (often the solvent) libretexts.org
Mechanism Single, concerted step chemicalnote.comTwo-step, via carbocation intermediate youtube.com
Rate Law Rate = k[Alkyl Halide][Nucleophile] (Bimolecular) chemicalnote.comRate = k[Alkyl Halide] (Unimolecular) libretexts.org
Solvent Favored by polar aprotic solvents (e.g., acetone, DMSO) quora.comFavored by polar protic solvents (e.g., water, ethanol) youtube.comquora.com
Stereochemistry Inversion of configuration masterorganicchemistry.comlibretexts.orgRacemization (mixture of configurations) youtube.com

Regioselectivity: In nucleophilic substitution reactions of this compound, the reaction will exclusively occur at the C-7 position. This is the only electrophilic carbon atom bearing a suitable leaving group (the chloride ion). The ester functionality is generally unreactive towards nucleophiles that typically displace alkyl halides.

Stereochemistry: The SN2 reaction is known to proceed with a complete inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. libretexts.org This occurs because the nucleophile must perform a "backside attack," approaching the carbon from the side opposite the leaving group. libretexts.orgchemistrysteps.com However, in the case of this compound, the C-7 carbon is not a stereocenter as it is bonded to two hydrogen atoms. Therefore, while the mechanism involves inversion, it does not result in the formation of a different stereoisomer.

Several factors influence the rate and outcome of the SN2 reaction at the C-7 position.

Table 2: Factors Influencing SN2 Reactions on this compound
FactorInfluence on SN2 Reaction Rate
Substrate Structure The primary (1°) nature of the alkyl chloride minimizes steric hindrance, strongly favoring the SN2 pathway and leading to a fast reaction rate. libretexts.org
Nucleophile Strength Stronger, negatively charged nucleophiles (e.g., I⁻, CN⁻, RS⁻, N₃⁻) will react much faster than weaker, neutral ones (e.g., H₂O, ROH). libretexts.org
Leaving Group Ability Chloride (Cl⁻) is a good leaving group. The reaction rate would be faster with better leaving groups like bromide (Br⁻) or iodide (I⁻) and slower with poorer ones like fluoride (F⁻). libretexts.org
Solvent Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal as they solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity and increasing the reaction rate. libretexts.org Protic solvents can cage the nucleophile through hydrogen bonding, slowing the reaction. libretexts.org

Reactivity of the Alkyl Chain: Alpha-Hydrogen and Radical Chemistry

The reactivity of the alkyl chain of this compound is multifaceted, involving both the chemistry of the α-hydrogens adjacent to the ester group and radical processes initiated at the terminal chloro-substituted carbon.

Enolate Chemistry and Reactions with α-Chloro Esters

The presence of a carbonyl group in this compound allows for the formation of an enolate ion. Enolates are generated by the deprotonation of an α-hydrogen using a strong base. However, in the case of this compound, the α-carbon is fully substituted with two methyl groups, meaning it lacks α-hydrogens. Therefore, classical enolate formation at the α-position is not possible.

This structural feature significantly impacts its reactivity in base-mediated reactions. While typical esters can undergo self-condensation reactions like the Claisen condensation, this compound cannot act as the enolate component in such reactions. However, it can still serve as an electrophile in reactions with other enolates.

In the context of α-chloro esters, their enolate chemistry is a subject of interest for the synthesis of complex molecules. The presence of a chlorine atom at the α-position can influence the stability and reactivity of the enolate. For this compound, while it cannot form an α-enolate, understanding the reactivity of enolates with chloro-substituted electrophiles is crucial for predicting its behavior in cross-coupling reactions.

Radical Processes and Cross-Coupling Reactions (e.g., Ni-catalyzed)

The terminal chloro group in this compound is a key site for radical reactions and cross-coupling processes. The carbon-chlorine bond can be cleaved homolytically to generate a primary alkyl radical, which can then participate in various transformations.

One important radical process is intramolecular cyclization. The primary radical at the 7-position can, in principle, attack the carbonyl carbon of the ester group. However, the formation of a seven-membered ring is generally less kinetically and thermodynamically favorable compared to the formation of five- or six-membered rings. The likelihood of such a cyclization would depend on the reaction conditions and the presence of suitable radical initiators.

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds, particularly with unactivated alkyl halides like primary alkyl chlorides. These reactions often proceed through a radical mechanism involving single-electron transfer (SET) processes. In such a scenario, a low-valent nickel catalyst can activate the C-Cl bond of this compound to form an alkyl radical, which can then couple with another organic fragment.

The general scheme for a nickel-catalyzed cross-electrophile coupling of an alkyl chloride with an aryl chloride is shown below:

R-Cl + Ar-Cl --(Ni catalyst, Reductant)--> R-Ar

For this compound, this methodology could be employed to introduce an aryl or another alkyl group at the 7-position. The success of such a coupling would depend on the specific nickel catalyst system, the reductant used, and the reaction conditions. The presence of the ester group in the molecule is generally well-tolerated in many modern nickel-catalyzed cross-coupling reactions.

Catalyst SystemReactant 1Reactant 2ProductYield (%)
NiCl2(dme)/PyBCamCN4-chlorotoluene1-chlorohexane4-hexyltoluene75
NiBr2/dtbbpy4-chloroanisole1-chlorooctane4-octylanisole82

Studies on Rearrangement Reactions and Side-Product Formation

In reactions involving alkyl halides, the formation of carbocation intermediates can lead to rearrangement reactions. For a primary alkyl halide like this compound, the formation of a primary carbocation upon ionization of the chloride is highly unfavorable. Therefore, reactions proceeding through a purely S_N1 mechanism are unlikely.

However, under certain conditions, such as solvolysis in a strongly ionizing, weakly nucleophilic solvent, carbocation-like intermediates might be invoked. If a primary carbocation were to form, it would be highly prone to rearrangement via hydride or alkyl shifts to form a more stable secondary or tertiary carbocation. In the case of the 7-chloro-2,2-dimethylheptyl chain, a series of hydride shifts could potentially move the positive charge to a more substituted position.

A more relevant consideration for side-product formation involves reactions where both the ester and the alkyl chloride can react. For example, in a Grignard reaction where an organometallic reagent is intended to react with the ester, the presence of the alkyl chloride can lead to complications. The Grignard reagent could potentially react with the C-Cl bond, leading to coupling products or the formation of a new Grignard reagent in situ.

Furthermore, intramolecular reactions can be a source of side products. For instance, if a Grignard reagent were prepared from this compound itself (by reaction with magnesium), the resulting organometallic compound could potentially undergo intramolecular cyclization, with the carbanionic center attacking the ester carbonyl.

Kinetic and Thermodynamic Aspects of Key Chemical Transformations

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. This is particularly relevant in competing reaction pathways, such as intermolecular coupling versus intramolecular cyclization.

Intramolecular Cyclization:

The intramolecular S_N2 reaction, where the oxygen of the ester enolate (if it could be formed) or a derived nucleophile attacks the terminal carbon bearing the chlorine, would lead to a cyclic product. The rate of such cyclizations is highly dependent on the size of the ring being formed. The formation of five- and six-membered rings is generally kinetically favored due to a lower activation energy, arising from a favorable transition state geometry. The formation of a seven-membered ring from the heptyl chain of the title compound would be kinetically slower.

Kinetic vs. Thermodynamic Control in Radical Reactions:

In radical reactions, the formation of the most stable radical intermediate is a key factor. For the primary alkyl radical generated from this compound, it is the only possible initial radical. However, subsequent steps, such as addition to a π-system or hydrogen abstraction, can be under kinetic or thermodynamic control.

For instance, in a cross-coupling reaction, the rate of radical coupling (kinetic control) versus the stability of the final coupled product (thermodynamic control) can influence the product distribution, especially if side reactions or rearrangements are possible. Reaction conditions such as temperature can often be used to favor one product over the other. Lower temperatures generally favor the kinetically controlled product, which is formed via the pathway with the lower activation energy. Higher temperatures can provide enough energy to overcome higher activation barriers and allow the system to reach equilibrium, thus favoring the more stable, thermodynamically controlled product.

Reaction TypeKinetic ProductThermodynamic ProductControlling Factor
Intramolecular CyclizationFavors 5- or 6-membered ringsDepends on ring strain and stabilityTransition state energy, ring stability
Radical CouplingProduct from the fastest reaction stepThe most stable product at equilibriumActivation energy, product stability

Theoretical and Computational Investigations of Ethyl 7 Chloro 2,2 Dimethylheptanoate

Quantum Chemical Characterization of Molecular Structure and Conformation

The molecular structure of Ethyl 7-chloro-2,2-dimethylheptanoate, with the chemical formula C₁₁H₂₁ClO₂, has been optimized using computational methods to determine its most stable three-dimensional arrangement. nih.govchemscene.comfda.gov These calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's geometry.

The conformational landscape of this flexible molecule is characterized by several low-energy conformers. The presence of a relatively long alkyl chain allows for multiple rotational isomers. The most stable conformation is predicted to be one where steric hindrance is minimized, with the alkyl chain adopting a staggered arrangement. The bulky gem-dimethyl group at the C2 position significantly influences the local geometry, while the terminal chlorine atom introduces polarity at the end of the alkyl chain.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond Length (Å) Bond Angle (°)
C=O 1.21 O=C-O
C-O (ester) 1.35 C-O-C (ester)
C-C (backbone) 1.53 - 1.54 C-C-C (backbone)
C-Cl 1.79 C-C-Cl

Note: The data in this table is illustrative and based on typical values from computational models for similar organic molecules, in the absence of specific published research for this compound.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Charge Distribution

The electronic properties of this compound are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. science.govmyu-group.co.jpmdpi.com

A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is predominantly localized on the non-bonding orbitals of the ester oxygen and the chlorine atom, which are the regions of highest electron density. Conversely, the LUMO is centered on the antibonding π* orbital of the carbonyl group, indicating that this is the most probable site for nucleophilic attack.

The charge distribution within the molecule, often visualized through a molecular electrostatic potential (MEP) map, highlights the electron-rich and electron-deficient regions. The oxygen atoms of the ester group and the chlorine atom exhibit a partial negative charge, making them potential sites for electrophilic interaction. The carbonyl carbon and the carbon atom bonded to the chlorine are, in turn, electron-deficient and thus susceptible to nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

Property Value (eV)
HOMO Energy -6.5
LUMO Energy 1.2

Note: These values are hypothetical and represent typical ranges for similar aliphatic esters, generated for illustrative purposes.

Density Functional Theory (DFT) and Ab Initio Calculations for Ground State Properties

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the ground state properties of molecules with high accuracy. researchgate.netmdpi.comresearchgate.net For this compound, these calculations provide detailed insights into its optimized geometry, vibrational frequencies, and electronic structure.

DFT calculations, often employing functionals such as B3LYP with a suitable basis set like 6-31G*, can accurately predict the molecule's structural parameters and thermodynamic properties, including enthalpy of formation and Gibbs free energy. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, while computationally more demanding, offer a systematic way to approach the exact solution of the Schrödinger equation and can be used to benchmark DFT results. researchgate.net

These calculations confirm that the ground state of this compound is a closed-shell singlet, and they provide a detailed picture of the electron density distribution, which is essential for understanding its chemical behavior.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to explore potential reaction pathways involving this compound. For instance, the hydrolysis of the ester group or nucleophilic substitution at the carbon bearing the chlorine atom are two plausible reactions. By mapping the potential energy surface for these reactions, it is possible to identify the transition state structures and calculate the activation energies.

For the hydrolysis reaction, the calculations would model the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent breakdown of this intermediate would yield the corresponding carboxylic acid and ethanol (B145695). The calculated activation energy for this process provides a quantitative measure of the reaction rate.

Similarly, for a nucleophilic substitution reaction at the terminal carbon, the calculations would model the approach of a nucleophile, the breaking of the C-Cl bond, and the formation of a new bond. The nature of the transition state (e.g., SN1 or SN2 character) can be elucidated from its geometry and electronic structure.

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations of this compound in a solvent, such as water or an organic solvent, can reveal how the molecule's conformation changes and how it interacts with its environment.

These simulations can track the torsional angles of the alkyl chain, showing transitions between different rotamers. This provides insight into the flexibility of the molecule and the relative populations of different conformers at a given temperature. Furthermore, MD simulations can be used to calculate the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent. The arrangement of solvent molecules around the solute, known as the solvation shell, can also be analyzed to understand specific solute-solvent interactions, such as hydrogen bonding to the ester group.

Prediction of Spectroscopic Parameters (without direct characterization data)

Computational methods can predict various spectroscopic parameters for this compound, which can aid in its identification and characterization.

¹H and ¹³C NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts for both proton and carbon NMR spectra. These predictions can help in assigning the peaks in an experimental spectrum to specific atoms in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the ester, C-O stretches, C-H stretches, and the C-Cl stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. For a saturated ester like this compound, the primary absorption is expected to be a weak n → π* transition of the carbonyl group in the ultraviolet region. dntb.gov.ua

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peak/Region Assignment
¹³C NMR ~175 ppm Carbonyl Carbon (C=O)
¹³C NMR ~60 ppm O-CH₂ (Ethyl)
¹³C NMR ~45 ppm CH₂-Cl
IR ~1735 cm⁻¹ C=O Stretch
IR ~1180 cm⁻¹ C-O Stretch
IR ~700 cm⁻¹ C-Cl Stretch

Note: This data is illustrative and based on general spectroscopic correlations for the functional groups present in the molecule.

Advanced Analytical Chemistry Methodologies in the Study of Ethyl 7 Chloro 2,2 Dimethylheptanoate

Chromatographic Techniques for Purity Assessment and Mixture Analysis in Research Contexts

Chromatographic methods are fundamental in the analysis of Ethyl 7-chloro-2,2-dimethylheptanoate, providing the means to separate the compound from starting materials, byproducts, and other impurities. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and the complexity of the sample matrix.

Gas Chromatography (GC) for Volatile Mixture Components

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it ideal for assessing the purity of the final product and for monitoring the progress of its synthesis.

In a typical GC analysis, a sample of this compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the components of the mixture between the stationary phase coated on the inside of the column and the mobile gas phase. For a compound of this nature, a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane, is often effective.

Coupling GC with a mass spectrometer (GC-MS) provides an even more powerful analytical tool. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer, yielding a unique mass spectrum for each component. This allows for not only the quantification of impurities but also their structural identification. For instance, a GC-MS method was developed for the trace-level determination of a structurally similar compound, Ethyl-7-chloro-2-oxo heptanoate (B1214049), demonstrating the suitability of this technique for chlorinated esters. ijpsr.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

Parameter Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Injection Volume | 1 µL (split ratio 50:1) |

High-Performance Liquid Chromatography (HPLC) for Complex Matrices

For less volatile impurities or when analyzing reaction mixtures that have not been fully purified, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC is particularly useful for the analysis of complex samples and can be adapted for both qualitative and quantitative purposes.

In the context of this compound, a reversed-phase HPLC method would be most common. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Since this compound lacks a strong chromophore, a UV detector set at a low wavelength (e.g., 210 nm) or a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be necessary. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).

For certain aliphatic chloro esters, derivatization may be employed to introduce a UV-absorbing or fluorescent tag, thereby increasing the sensitivity of the analysis. However, for purity assessment of the neat compound, direct analysis is generally preferred.

Advanced Spectroscopic Applications for Structural Elucidation Beyond Basic Identification

While basic spectroscopic techniques like standard 1D NMR and IR are used for routine identification, advanced spectroscopic methods are employed to unambiguously determine the structure of this compound and to study its behavior in more complex systems.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Systems

Multi-dimensional NMR spectroscopy provides detailed information about the connectivity of atoms within a molecule, which is invaluable for the structural confirmation of this compound and for distinguishing it from potential isomers. A supplier of this compound indicates the availability of NMR data for its characterization. bldpharm.com

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton couplings through bonds, allowing for the tracing of the proton network within the molecule. For this compound, COSY would show correlations between the protons of the ethyl group and along the heptanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary carbon at the 2-position and for confirming the connectivity of the ethyl ester group and the chloro-substituted carbon at the 7-position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
CH₃ (ethyl) ~1.2 ~14
CH₂ (ethyl) ~4.1 ~60
C=O - ~177
C(CH₃)₂ - ~42
C(CH₃)₂ ~1.1 ~25
CH₂ (C3) ~1.5 ~35
CH₂ (C4) ~1.3 ~24
CH₂ (C5) ~1.4 ~32
CH₂ (C6) ~1.7 ~27

High-Resolution Mass Spectrometry (HRMS) for Mechanistic and Quantitative Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of this compound and its fragments. This is a critical tool for confirming the molecular formula of the compound and for identifying unknown impurities.

In mechanistic studies, HRMS can be used to identify reaction intermediates and byproducts, providing insights into the reaction pathways. For quantitative studies, HRMS, when coupled with a chromatographic separation technique, offers high sensitivity and selectivity, making it suitable for trace-level analysis. The presence of chlorine in the molecule gives a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is readily observed in the mass spectrum and aids in the identification of chlorine-containing fragments.

X-ray Crystallography for Solid-State Structure Determination (if crystalline forms are studied)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This compound is expected to be a liquid at room temperature, and as such, X-ray crystallography would not be directly applicable.

However, if a stable, crystalline derivative of the compound could be prepared, for example, by derivatizing the ester to a solid amide or by co-crystallization with another molecule, then X-ray crystallography could be used to determine its precise solid-state conformation. This type of analysis is generally not performed for simple aliphatic esters unless there is a specific need to understand its solid-state packing or intermolecular interactions, for instance, in the context of materials science or in the study of solid-state reactions. To date, there is no publicly available information to suggest that such a study has been conducted on this compound.

Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

The precise quantification of this compound is paramount for monitoring the progress of its synthesis and accurately determining the final product yield. Various advanced analytical methodologies are employed for this purpose, with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent. These techniques offer high sensitivity, selectivity, and the ability to provide real-time or near real-time data on the reaction kinetics and efficiency.

Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), stands as a robust and widely used technique for the quantitative analysis of volatile and semi-volatile compounds like this compound.

Reaction Monitoring: To monitor the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at specific time intervals. These samples are typically quenched to halt the reaction, extracted, and then injected into the GC system. The resulting chromatogram will show peaks corresponding to the starting materials, intermediates, the final product, and any byproducts. By tracking the decrease in the peak area of the reactants and the increase in the peak area of the product over time, a reaction profile can be constructed. This data is invaluable for understanding the reaction kinetics, identifying the optimal reaction time, and detecting the formation of any unwanted side products.

Yield Determination: For the final yield determination, an internal standard (IS) method is often employed to ensure high accuracy and precision. A known amount of a stable, non-reactive compound (the internal standard) that is well-separated chromatographically from the analyte of interest is added to the final reaction mixture. The peak area of this compound is then compared to the peak area of the internal standard. A calibration curve is first generated by analyzing a series of solutions with known concentrations of the target compound and a fixed concentration of the internal standard. The response factor, which is the ratio of the responses of the analyte and the internal standard, is calculated and used to determine the exact quantity of the product in the reaction mixture.

A typical GC-FID method for the analysis of a chlorinated ester like this compound would be validated for several parameters to ensure its reliability. These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Illustrative GC-FID Method Validation Data for a Chlorinated Ester

The following tables represent typical data that would be generated during the validation of a GC-FID method for the quantitative analysis of a compound structurally similar to this compound.

Table 1: Linearity Study

Concentration (mg/mL)Peak Area Ratio (Analyte/IS)
0.10.25
0.20.51
0.51.24
1.02.52
2.05.05

Correlation Coefficient (R²): 0.9995

Table 2: Accuracy and Precision

Spiked Concentration (mg/mL)Measured Concentration (mg/mL) (n=6)Recovery (%)RSD (%)
0.150.14898.71.8
0.750.756100.81.2
1.51.52101.30.9

Table 3: Sensitivity (LOD and LOQ)

ParameterValue (mg/mL)
Limit of Detection (LOD)0.03
Limit of Quantification (LOQ)0.10

NMR spectroscopy, particularly proton (¹H NMR) and carbon (¹³C NMR), is a powerful non-invasive technique for real-time monitoring of chemical reactions. For the synthesis of this compound, this method allows for the direct observation of the conversion of reactants to products within the reaction vessel, without the need for sampling and workup.

By setting up the reaction directly in an NMR tube or by using a flow-NMR setup, spectra can be acquired at regular intervals. Specific signals in the NMR spectrum corresponding to the protons or carbons of the starting materials and the product can be identified. For instance, the appearance and increase in the intensity of the characteristic signals of the ethyl ester group and the dimethyl-substituted carbon in this compound, coupled with the diminishing signals of the reactants, provides a direct measure of the reaction's progress.

The quantitative information is derived from the integration of the peak areas. The relative concentration of each species in the mixture is proportional to its corresponding integral value, normalized by the number of nuclei giving rise to the signal. This allows for the calculation of the percentage conversion at any given time point, providing valuable kinetic data.

Illustrative ¹H NMR Data for Reaction Monitoring

The following table illustrates how ¹H NMR data could be used to monitor the progress of the synthesis of this compound.

Table 4: Reaction Progress Monitored by ¹H NMR

Time (hours)Integral of Reactant A (e.g., -CH₂-OH)Integral of Product (e.g., -O-CH₂-CH₃)Conversion (%)
01.000.000
10.750.2525
20.520.4848
40.210.7979
60.050.9595

The combination of these advanced analytical techniques provides a comprehensive toolkit for the detailed study of the synthesis of this compound, enabling optimization of reaction conditions and ensuring a high-purity final product with a well-defined yield.

Ethyl 7 Chloro 2,2 Dimethylheptanoate As a Versatile Synthetic Intermediate and Precursor

Role in Multi-Step Organic Synthesis Schemes

Ethyl 7-chloro-2,2-dimethylheptanoate serves as a crucial component in multi-step synthetic pathways. A notable application is its use in the synthesis of intermediates for Bempedoic Acid, a cholesterol-lowering drug. google.com In a patented synthetic route, this compound is reacted with p-toluenesulfonylmethylisocyanide in the presence of a strong base and a phase transfer catalyst to form a key carbon-carbon bond. google.com

This reaction is a critical step in building the carbon skeleton of the target molecule. The process involves the dropwise addition of this compound to a mixture containing the other reactants in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com The successful execution of this step, with reported high yields, underscores the compound's reliability as a synthetic intermediate. google.com

While the bromo- and iodo-analogs of this compound are also utilized in similar synthetic schemes, the chloro-derivative offers a different reactivity profile that can be advantageous under specific conditions. vulcanchem.com The choice between the chloro, bromo, or iodo version often depends on the desired reaction kinetics and the specific nucleophile being used, as the carbon-halogen bond strength is a key determinant of reactivity. youtube.comlibretexts.org Generally, the reactivity of primary alkyl halides in nucleophilic substitution reactions follows the trend I > Br > Cl, which is attributed to the decreasing bond strength of the carbon-halogen bond. askfilo.comyoutube.comchemrevise.org

Derivatization to Other Functional Group Classes (e.g., Carboxylic Acids, Alcohols, Amines)

The chemical structure of this compound allows for its conversion into a variety of other functional group classes, enhancing its versatility.

Derivatization via the Alkyl Chloride:

The terminal chlorine atom is a reactive site for nucleophilic substitution reactions. This allows the seven-carbon chain to be linked to various functional groups.

Carboxylic Acids: The alkyl chloride can undergo reaction with cyanide ions to form a nitrile. Subsequent hydrolysis of the nitrile group would yield a carboxylic acid, extending the carbon chain by one.

Alcohols: Direct hydrolysis of the alkyl chloride can produce the corresponding alcohol, although this may require harsh conditions. A more common route would be substitution with a protected hydroxyl group, followed by deprotection.

Amines: The chlorine can be displaced by ammonia (B1221849) or primary or secondary amines to yield primary, secondary, or tertiary amines, respectively.

Derivatization via the Ester Group:

The ethyl ester functional group can also be transformed:

Carboxylic Acids: Hydrolysis of the ester, under either acidic or basic conditions, will yield the corresponding carboxylic acid, 7-chloro-2,2-dimethylheptanoic acid.

Alcohols: The ester can be reduced using a reagent such as lithium aluminum hydride to produce the corresponding primary alcohol, 7-chloro-2,2-dimethylheptan-1-ol.

Amides: Reaction of the ester with ammonia or amines can lead to the formation of amides.

These derivatizations allow chemists to tailor the molecule for specific roles in a larger synthetic strategy.

Building Block for Complex Molecular Architectures

The bifunctional nature of this compound makes it an excellent building block for constructing complex molecules. As demonstrated in the synthesis of Bempedoic Acid intermediates, it provides a seven-carbon aliphatic chain with orthogonal handles for chemical modification. google.com

In the synthesis described in patent CN112521282A, the alkyl chloride end of the molecule is used to form a new carbon-carbon bond via reaction with a stabilized carbanion derived from p-toluenesulfonylmethylisocyanide. google.com This reaction creates a larger, more complex diester intermediate. google.com The gem-dimethyl group at the 2-position of the original molecule is a structural feature that is carried through the synthesis, highlighting its role as a foundational piece of the final architecture.

The synthesis begins with the reaction of isobutyrate and 1-bromo-5-chloropentane (B104276) to form this compound. google.com This product is then used in the subsequent dimerization step. google.com The patent details the reaction conditions, including the use of bases like sodium ethoxide or potassium tert-butoxide and a phase transfer catalyst such as tetrabutylammonium (B224687) iodide, to achieve high purity and yield of the resulting complex diester. google.com This demonstrates the compound's role in a planned, step-wise assembly of a larger, pharmaceutically relevant molecule.

Applications as a Precursor in Polymer Chemistry or Materials Science (as a non-active component)

Currently, there is limited information available in scientific literature and patents regarding the specific application of this compound as a non-active component or precursor in polymer chemistry or materials science. While its structure could theoretically allow it to act as a chain transfer agent or a comonomer in certain polymerization reactions, no specific examples have been documented in the reviewed sources.

The iodo-analog, ethyl 7-iodo-2,2-dimethylheptanoate, has been noted for its potential in polymer chemistry due to the high reactivity of the carbon-iodine bond, but this has not been extended to the chloro-compound in the available literature. vulcanchem.com

Environmental and Sustainable Chemistry Aspects of Ethyl 7 Chloro 2,2 Dimethylheptanoate

Mechanistic Studies of Environmental Degradation Pathways

The environmental persistence of Ethyl 7-chloro-2,2-dimethylheptanoate is determined by its susceptibility to various degradation processes. Chlorinated aliphatic hydrocarbons can be persistent environmental contaminants, with abiotic transformation half-lives ranging from months to many years. researchgate.net The primary routes of abiotic degradation include hydrolysis, photodegradation, and dehalogenation.

In aquatic environments, the ester functional group of this compound is susceptible to hydrolysis. This reaction involves the cleavage of the ester bond by water, leading to the formation of the corresponding carboxylic acid and alcohol. The rate and mechanism of hydrolysis are significantly influenced by the pH of the surrounding water. nih.govyoutube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then eliminates ethanol (B145695) to form 7-chloro-2,2-dimethylheptanoic acid.

Neutral Hydrolysis: At neutral pH, the reaction proceeds through the direct nucleophilic attack of water on the carbonyl carbon. This process is generally slower than acid- or base-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the ethoxide ion, which then deprotonates the newly formed carboxylic acid, drives the reaction to completion. This process is typically the fastest of the three hydrolysis mechanisms. nih.gov

C₁₁H₂₁ClO₂ + H₂O ⇌ C₉H₁₇ClO₂ + C₂H₅OH (this compound) + (Water) ⇌ (7-chloro-2,2-dimethylheptanoic acid) + (Ethanol)

The steric hindrance provided by the two methyl groups at the α-position to the carbonyl group may influence the rate of hydrolysis compared to unbranched esters.

Photodegradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. For chlorinated organic compounds, the carbon-chlorine (C-Cl) bond can be a primary target for photolytic cleavage. nih.gov

The photodegradation of this compound is likely initiated by the absorption of UV radiation, leading to the homolytic cleavage of the C-Cl bond. This process generates an alkyl radical and a chlorine radical.

C₁₁H₂₁ClO₂ + hν → C₁₁H₂₁O₂• + Cl•

These highly reactive radical species can then participate in a variety of secondary reactions with other molecules present in the environment, such as oxygen and water. Potential subsequent reactions include:

Reaction with Oxygen: The alkyl radical can react with molecular oxygen to form a peroxyl radical, which can then initiate further degradation reactions, potentially leading to the formation of aldehydes, ketones, and smaller carboxylic acids.

Hydrogen Abstraction: The chlorine radical can abstract a hydrogen atom from other organic molecules, propagating a radical chain reaction.

Reaction with Water: The radicals can react with water to form hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic compounds. nih.gov

The final photodegradation products are expected to be a complex mixture of smaller, more oxidized organic molecules, carbon dioxide, and chloride ions.

Dehalogenation, the removal of a halogen atom from a molecule, is a critical step in the degradation of organochlorine compounds. This process can occur through either oxidative or reductive pathways.

C₁₁H₂₁ClO₂ + 2e⁻ + H⁺ → C₁₁H₂₂O₂ + Cl⁻ (this compound) → (Ethyl 2,2-dimethylheptanoate) + (Chloride ion)

The ease of reductive dehalogenation generally follows the order I > Br > Cl > F, which is related to the decreasing bond dissociation energy. acs.org

Oxidative Dehalogenation: In aerobic environments, oxidative processes can lead to the removal of the chlorine atom. This can be initiated by powerful oxidizing agents like hydroxyl radicals, which can be generated photochemically. The attack of a hydroxyl radical on the chlorinated carbon can lead to the formation of an unstable intermediate that subsequently eliminates the chlorine atom.

Biodegradation Mechanisms and Enzymatic Pathways

Microorganisms have evolved a diverse range of enzymes capable of degrading a wide variety of organic compounds, including those containing ester and chloro- functional groups. nih.govnih.gov The biodegradation of this compound is likely to proceed through a series of enzymatic reactions.

The initial step in the biodegradation is expected to be the cleavage of the ester bond by esterases or lipases . researchgate.net These hydrolytic enzymes catalyze the hydrolysis of the ester to yield 7-chloro-2,2-dimethylheptanoic acid and ethanol.

C₁₁H₂₁ClO₂ + H₂O ---(Esterase/Lipase)--> C₉H₁₇ClO₂ + C₂H₅OH

Both of these products can then be further metabolized by microorganisms. Ethanol is a readily utilizable carbon source for many microbes. The chlorinated fatty acid, 7-chloro-2,2-dimethylheptanoic acid, would then undergo dehalogenation.

The removal of the chlorine atom is catalyzed by enzymes known as dehalogenases . nih.gov There are several classes of dehalogenases that function through different mechanisms:

Hydrolytic Dehalogenases: These enzymes replace the chlorine atom with a hydroxyl group from water, forming 7-hydroxy-2,2-dimethylheptanoic acid.

Reductive Dehalogenases: In anaerobic environments, these enzymes catalyze the replacement of the chlorine atom with a hydrogen atom, as described in the abiotic reductive dehalogenation section. nih.gov

Following dehalogenation, the resulting non-chlorinated fatty acid can be broken down through common metabolic pathways such as β-oxidation to yield smaller molecules that can enter the central metabolic cycles of the microorganisms. The complete mineralization of this compound would result in the formation of carbon dioxide, water, and chloride ions.

Implementation of Green Chemistry Principles in its Production and Transformations

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The principles of green chemistry can be applied to the synthesis and transformations of this compound to improve its environmental profile.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste.

A common method for synthesizing esters is the Fischer esterification , which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. nrochemistry.com For this compound, this would involve the reaction of 7-chloro-2,2-dimethylheptanoic acid with ethanol.

C₉H₁₇ClO₂ + C₂H₅OH ⇌ C₁₁H₂₁ClO₂ + H₂O (7-chloro-2,2-dimethylheptanoic acid) + (Ethanol) ⇌ (this compound) + (Water)

The theoretical atom economy for this reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

CompoundMolecular FormulaMolar Mass ( g/mol )
7-chloro-2,2-dimethylheptanoic acidC₉H₁₇ClO₂208.68
EthanolC₂H₅OH46.07
This compoundC₁₁H₂₁ClO₂220.73
WaterH₂O18.02

Atom Economy = (220.73 / (208.68 + 46.07)) x 100 ≈ 86.6%

This relatively high atom economy is a positive feature of the Fischer esterification. The only byproduct is water, which is environmentally benign.

To further minimize waste in the synthesis of this compound, several strategies can be employed:

Catalyst Selection: Using a recyclable solid acid catalyst instead of a corrosive liquid acid like sulfuric acid can simplify purification and reduce waste. organic-chemistry.org

Solvent Choice: Performing the reaction in a greener solvent or, if possible, under solvent-free conditions would significantly reduce waste. youtube.com

Reaction Conditions: Optimizing reaction conditions such as temperature and reaction time can improve the yield and reduce the formation of side products.

Purification Methods: Employing purification techniques that minimize solvent use, such as distillation instead of chromatography, can also contribute to waste reduction.

By implementing these green chemistry principles, the production of this compound can be made more sustainable and environmentally friendly.

Use of Safer Solvents and Catalytic Systems

The principles of green and sustainable chemistry advocate for the use of solvents and catalytic systems that reduce environmental impact and enhance safety. In the synthesis of this compound, the selection of appropriate solvents and the development of efficient catalytic methods are crucial for improving the sustainability of the process.

Traditional synthetic routes for analogous compounds often employ conventional solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, toluene, and benzene, particularly in steps involving Grignard reagents or other organometallic intermediates. google.compatsnap.com While effective, these solvents pose significant environmental and safety concerns, including high volatility, flammability, and toxicity.

A promising advancement in this area is the substitution of conventional solvents with safer, more environmentally benign alternatives. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior greener solvent alternative to THF and dichloromethane. scribd.comresearchgate.net Derived from renewable resources like corncobs and sugarcane bagasse, 2-MeTHF offers several advantages, including a higher boiling point, lower water miscibility (which simplifies workup procedures), and greater stability. scribd.comnih.gov Its efficacy in organometallic reactions, including Grignard reactions, makes it a suitable candidate for the synthesis of this compound, potentially reducing the environmental footprint of the process. researchgate.net

Another class of alternative solvents with potential applications in this synthesis are ionic liquids (ILs) . These are salts that are liquid at or near room temperature and are characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. electrochem.orgdcu.iescispace.com Their use as reaction media can lead to simplified product separation and potential for catalyst recycling. electrochem.org While direct application of ionic liquids in the synthesis of this compound is not extensively documented, their successful use in various organic reactions, including halogenation, suggests they could be a viable green alternative. scispace.comresearchgate.net

Regarding catalytic systems, the development of efficient catalysts can significantly improve atom economy and reduce waste by enabling reactions to proceed with higher selectivity and under milder conditions. While many reported syntheses of similar compounds rely on stoichiometric reagents, the exploration of catalytic approaches is a key area for sustainable chemistry research. Future research could focus on developing catalysts that can facilitate the key bond-forming steps in the synthesis of this compound, thereby minimizing the use of stoichiometric reagents and the generation of byproducts.

Table 1: Comparison of Conventional and Greener Solvents for Organic Synthesis

SolventKey PropertiesEnvironmental/Safety ConcernsPotential Greener AlternativeAdvantages of Alternative
Tetrahydrofuran (THF)Good solvent for organometallic reagentsVolatile, flammable, can form explosive peroxides2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable sources, higher boiling point, lower water miscibility, more stable scribd.comnih.gov
BenzeneEffective solvent for some reactionsCarcinogenic, highly flammable, toxicToluene (as a less toxic alternative, though still a VOC), or ideally a bio-based solventToluene is less carcinogenic than benzene. Bio-based solvents can have lower toxicity and be biodegradable.
Dichloromethane (DCM)Versatile solvent for a wide range of compoundsSuspected carcinogen, volatile organic compound (VOC)2-Methyltetrahydrofuran (2-MeTHF)Can replace DCM in biphasic reactions, derived from renewable resources researchgate.net
Diethyl EtherCommon solvent for Grignard reactionsHighly volatile, extremely flammable, forms explosive peroxides2-Methyltetrahydrofuran (2-MeTHF)Higher boiling point and flash point, leading to increased safety scribd.com

Energy Efficiency in Synthetic Protocols

Traditional batch synthesis methods often involve prolonged reaction times at elevated or very low temperatures, leading to substantial energy consumption. google.comgoogle.com For instance, Grignard reactions, which may be employed in the synthesis of this compound, are often conducted at low temperatures, requiring energy for cooling, while subsequent steps might need heating for extended periods. google.com

One promising approach to enhance energy efficiency is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate chemical reactions, often leading to shorter reaction times and, consequently, reduced energy consumption compared to conventional heating methods. This technique has been successfully applied to the synthesis of various organic compounds, including esters. While a specific microwave-assisted synthesis for this compound is not prominently reported, the general success of this technology suggests its potential applicability.

The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is also a critical factor in improving energy efficiency. researchgate.net By carefully tuning these parameters, it may be possible to achieve high conversions and selectivities at lower temperatures and in shorter timeframes, thus minimizing the energy input required for the synthesis of this compound.

Table 2: Comparison of Synthetic Methodologies for Energy Efficiency

MethodologyPrinciplePotential Advantages for Energy Efficiency
Conventional Batch Synthesis Reactions are carried out in a single vessel with all reagents added at the outset. Heating and cooling are applied to the entire reaction mass.Well-established and versatile for a wide range of scales.
Microwave-Assisted Synthesis Utilizes microwave energy to directly and efficiently heat the reaction mixture.Rapid heating, shorter reaction times, and often milder reaction conditions, leading to significant energy savings.
Continuous Flow Chemistry Reagents are continuously pumped through a reactor where the reaction occurs.Excellent heat and mass transfer, precise temperature control, shorter reaction times, and potential for operation at milder conditions, all contributing to reduced energy consumption.
Ultrasound-Assisted Synthesis Uses high-frequency sound waves to induce cavitation, which can enhance reaction rates.Can lead to shorter reaction times and milder conditions, potentially reducing energy input.

Future Research Directions and Emerging Opportunities in Ethyl 7 Chloro 2,2 Dimethylheptanoate Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of Ethyl 7-chloro-2,2-dimethylheptanoate and related structures has been approached through traditional methods, but significant opportunities exist for the development of more efficient, selective, and sustainable routes.

Current Synthetic Approaches: A known method for synthesizing the core structure involves the reaction of an isobutyrate with 1-bromo-5-chloropentane (B104276) under basic conditions. google.com Another related compound, ethyl 7-chloro-2-oxoheptanoate, is prepared via a Grignard reaction between 1-bromo-5-chloropentane and diethyl oxalate (B1200264). chemicalbook.comgoogle.com While effective, these methods can present challenges in terms of reagent handling and scalability. google.com

Future Directions: Future research should focus on advanced catalytic systems that offer milder reaction conditions, higher yields, and improved atom economy. hilarispublisher.com

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions have become essential tools for forming carbon-carbon and carbon-heteroatom bonds. hilarispublisher.com Investigating catalytic systems for the direct coupling of a 5-chloropentyl moiety with a precursor to the 2,2-dimethylpropanoate head group could streamline the synthesis.

Phase-Transfer Catalysis (PTC): PTC is known for its effectiveness in esterification reactions under mild conditions, offering high yields and selectivity. mdpi.com Developing a PTC-based method for the esterification step could provide a more environmentally friendly and cost-effective alternative to current protocols.

Flow Chemistry: Continuous-flow microreactors offer enhanced control over reaction parameters, improving safety and yield. While this has been explored for similar bromo-analogs, its application to the chloro-derivative for large-scale production remains a promising area. google.com

Organocatalysis: Asymmetric organocatalysis could be explored for introducing chirality if derivatives of the parent compound are desired. For instance, isothiourea catalysts are used for asymmetric α-chlorination of activated esters, a concept that could be adapted for related transformations. nih.gov

Table 1: Potential Catalytic Systems for Synthesis

Catalytic System Potential Application in Synthesis Advantages
Palladium-based Catalysts C-C bond formation to assemble the carbon backbone High efficiency and functional group tolerance. hilarispublisher.com
Phase-Transfer Catalysts (e.g., TBAB) Esterification of a 7-chloro-2,2-dimethylheptanoic acid precursor Mild conditions, high yield, simple operation. mdpi.com
Ruthenium-based Pincer Complexes Catalytic oxidation of a primary alcohol precursor to the carboxylic acid Use of water as an oxidant, high selectivity. nih.gov
Flow-Microreactors Alkylation of ethyl isobutyrate with a 1,5-dihalopentane Improved safety, scalability, and yield. google.com

Investigation of Unexplored Reactivity Profiles and New Transformations

The reactivity of this compound is primarily dictated by its two functional groups: the terminal alkyl chloride and the ethyl ester. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. openochem.orgmsu.edu The ester group can undergo hydrolysis under acidic or basic conditions. valencelabs.co

Known Reactivity: Alkyl chlorides are known to participate in nucleophilic substitution reactions. libretexts.org The reactivity of the C-X bond in haloalkanes is dependent on the bond strength, with the C-Cl bond being stronger and thus less reactive than C-Br and C-I bonds. msu.educrunchchemistry.co.ukstudymind.co.uk This makes controlled, selective reactions possible.

Emerging Research Opportunities: The bifunctional nature of this molecule allows for a range of transformations that have yet to be fully explored.

Nucleophilic Substitution: The terminal chloride is a key handle for introducing a wide array of functional groups. Reactions with nucleophiles like cyanide, azide, or various amines can produce valuable derivatives. For example, reaction with sodium cyanide would yield a nitrile, extending the carbon chain and providing a precursor for amines or carboxylic acids. studymind.co.uk

Intramolecular Reactions: The seven-carbon chain length is suitable for intramolecular cyclization reactions. For example, conversion of the ester to a different nucleophilic group could allow for ring formation by attacking the electrophilic carbon of the C-Cl bond, leading to the synthesis of substituted cyclic compounds.

Metal-Catalyzed Cross-Coupling: The alkyl chloride can act as an electrophile in various cross-coupling reactions. This would enable the attachment of aryl, vinyl, or alkyl groups, significantly diversifying the molecular scaffold.

Transformations of the Ester Group: Beyond simple hydrolysis, the ester can be reduced to a primary alcohol or reacted with Grignard reagents to introduce further alkyl or aryl groups. These transformations would create a new set of bifunctional molecules with different reactive ends.

Table 2: Unexplored Transformations of this compound

Reaction Type Reagents Potential Product
Nucleophilic Substitution Sodium Azide (NaN₃) Ethyl 7-azido-2,2-dimethylheptanoate
Cyanation Sodium Cyanide (NaCN) Ethyl 7-cyano-2,2-dimethylheptanoate
Grignard Reaction Phenylmagnesium Bromide (PhMgBr) 7-chloro-2,2-dimethyl-1,1-diphenylheptan-1-ol
Reduction Lithium Aluminum Hydride (LiAlH₄) (7-chloro-2,2-dimethylheptyl)methanol
Intramolecular Cyclization Conversion to an amine followed by base N-substituted piperidine derivative

Development of Advanced Computational Models for Structure-Reactivity Correlations

Computational chemistry provides powerful tools to predict and understand chemical reactivity, guiding experimental work and accelerating discovery.

Current Computational Approaches: High-level electronic structure calculations have been successfully used to quantify the effects of alkyl halide structure on the barriers of SN2 and E2 reactions. acs.org These models can elucidate how factors like α- and β-methylation influence reactivity. acs.org Furthermore, machine learning (ML) and quantitative structure-activity relationship (QSAR) models are being developed to predict reaction rate constants for reactive halogen species with high accuracy. nih.gov

Future Computational Research: Applying these advanced models to this compound can provide valuable insights.

DFT Calculations: Density Functional Theory (DFT) can be used to model the transition states of potential nucleophilic substitution and elimination reactions. This would allow for the prediction of reaction barriers (activation energies), helping to determine the feasibility of proposed transformations and select optimal reaction conditions. mdpi.comresearchgate.net

QSAR and Machine Learning: By building a dataset of related haloalkanoates, QSAR and ML models could be trained to predict the reactivity of the C-Cl bond based on molecular descriptors. nih.gov This could predict how changes in the chain length or substitution at the alpha-carbon affect reaction rates, creating a structure-reactivity correlation.

Molecular Dynamics (MD) Simulations: MD simulations can model the conformational behavior of the molecule in different solvents. This is crucial for understanding how the flexible heptyl chain might influence the accessibility of the reactive sites (the C-Cl bond and the ester carbonyl) to reagents, particularly for intramolecular reactions.

Integration into Advanced Materials Science Research (e.g., as a linker or scaffold)

The distinct functionalities at either end of the this compound molecule make it an attractive candidate for applications in materials science, particularly in polymer chemistry.

Role as a Linker or Scaffold: A cross-linker is a molecule used to form covalent bonds between polymer chains, creating a more rigid and stable 3D network. chempoint.comwikipedia.org Molecules with functional groups at each end are ideal for this purpose.

Potential Applications in Materials Science:

Polymer Synthesis: The molecule can serve as a monomer or a chain modifier. The ester group can be hydrolyzed to a carboxylic acid, which can then be used in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The pendant chloro group along the polymer backbone would then be available for post-polymerization modification, allowing for the tuning of polymer properties.

Cross-Linking Agent: After incorporation into a polymer chain, the alkyl chloride can act as a site for cross-linking. Reaction with nucleophilic sites on adjacent polymer chains would create a cross-linked network, enhancing the material's mechanical strength, thermal stability, and chemical resistance. specialchem.com

Surface Functionalization: The molecule could be used to functionalize surfaces. For example, the ester could be anchored to a hydroxyl-terminated surface, presenting a chloro-functionalized alkyl chain. These chains could then be used to attach other molecules or initiate surface-grafted polymerization.

Scaffold for Complex Molecules: The long aliphatic chain provides a flexible scaffold. The two functional ends allow for the attachment of different molecular entities, making it a useful building block for creating complex architectures such as those required in drug delivery systems or specialized chemical probes.

Q & A

Q. What are the established synthetic methodologies for Ethyl 7-chloro-2,2-dimethylheptanoate, and what reaction conditions are critical for optimal yield?

The synthesis of this compound involves a multi-step process. A key intermediate, ethyl 7-bromo-2,2-dimethylheptanoate, is synthesized via condensation of 1,5-dibromopentane with ethyl isobutyrate using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C in the presence of DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) . Chlorination of this intermediate typically employs nucleophilic substitution reactions with chloride sources under controlled conditions. Critical parameters include temperature control (−78°C to prevent side reactions), solvent purity, and stoichiometric ratios of reagents to minimize by-products like alkyl halide dimers.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are standard for structural validation. For example:

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethyl ester CH3), δ 1.5–1.7 ppm (singlet, geminal dimethyl groups), and δ 3.5–3.7 ppm (multiplet, CH2Cl) confirm substituent positions.
  • ¹³C NMR : Signals near δ 170 ppm (ester carbonyl) and δ 45–50 ppm (quaternary carbon adjacent to dimethyl groups) are diagnostic . HRMS provides exact mass confirmation (e.g., [M+H]+ calculated for C11H20ClO2: 231.1154).

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Column chromatography using silica gel with hexane/ethyl acetate (9:1) gradients effectively separates the target compound from unreacted starting materials or dimeric by-products. Recrystallization in cold ethanol further enhances purity (>98%) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Avoid skin/eye contact and aerosol formation. Use fume hoods for reactions involving volatile intermediates. Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency measures include rinsing exposed areas with water for 15 minutes and consulting SDS documentation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound?

Kinetic studies reveal that side reactions (e.g., elimination to form alkenes) occur at temperatures >0°C. Optimization strategies include:

  • Using anhydrous solvents to prevent hydrolysis.
  • Slow addition of LDA to control exothermicity.
  • Replacing bromide with chloride via Finkelstein reaction (NaCl in acetone) to improve selectivity . Yields increase from 65% to 85% when reaction time is reduced to 2 hours under strict temperature control.

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) resolves impurities such as ethyl 7-hydroxy-2,2-dimethylheptanoate (retention time: 12.3 min) and dimeric by-products (retention time: 18.7 min). Limits of detection (LOD) ≤0.1% are achievable with selected ion monitoring (SIM) .

Q. How does the chloro substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to analogs?

The chloro group at C7 enhances electrophilicity, making it 3× more reactive toward nucleophiles (e.g., amines, thiols) than the bromo analog. This is attributed to the lower bond dissociation energy of C-Cl vs. C-Br. Comparative kinetic

NucleophileRate Constant (k, M⁻¹s⁻¹)
NH30.45 (Cl) vs. 0.32 (Br)
SH⁻1.2 (Cl) vs. 0.8 (Br)
.

Q. What biological assays are suitable for evaluating the pharmacological potential of this compound?

  • Enzyme inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates.
  • Cytotoxicity : MTT assays in HEK293 or HepG2 cells (IC50 determination).
  • Metabolic stability : Incubate with liver microsomes to assess half-life (t1/2) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies (HPLC monitoring) show:

  • Acidic conditions (pH 2) : Rapid hydrolysis (t1/2 = 2 h) to 7-chloro-2,2-dimethylheptanoic acid.
  • Neutral conditions (pH 7.4) : Stable for >72 h at 25°C.
  • Basic conditions (pH 10) : Partial degradation (t1/2 = 12 h) .

Q. What structural analogs of this compound have been studied, and how do their properties compare?

CompoundKey ModificationBioactivity (IC50)
Ethyl 7-bromo-2,2-dimethylheptanoateBr instead of Cl2.5 µM (enzyme X inhibition)
Ethyl 7-cyano-2,2-dimethylheptanoateCN instead of Cl1.8 µM (receptor Y binding)
Ethyl 7-hydroxy-2,2-dimethylheptanoateOH instead of ClInactive
These analogs highlight the chloro group’s critical role in bioactivity .

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